2-(2-chloro-6-fluorophenyl)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one
Description
The compound 2-(2-chloro-6-fluorophenyl)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one features a 2-chloro-6-fluorophenyl aromatic ring linked via an ethanone moiety to a 3-(imidazolylmethyl)-substituted azetidine ring. Key structural attributes include:
- Azetidine-imidazole moiety: The four-membered azetidine ring increases rigidity, while the imidazole group provides hydrogen-bonding capability.
- Ethanone spacer: The ketone group may influence solubility and metabolic stability.
Though direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with bioactive molecules targeting enzymes or receptors sensitive to halogenated aromatics and heterocycles (e.g., kinase inhibitors or antimicrobial agents) .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(imidazol-1-ylmethyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O/c16-13-2-1-3-14(17)12(13)6-15(21)20-8-11(9-20)7-19-5-4-18-10-19/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWNGDXHLFKOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl and Imidazole Moieties
Table 1: Key Structural and Functional Comparisons
Key Findings:
Aromatic Substitution :
- The 2-chloro-6-fluorophenyl group in the target compound and ’s amine derivative offers steric hindrance and ortho/para electronic effects, contrasting with the 4-fluorophenyl in benzimidazoles . Chlorine’s electronegativity may enhance binding affinity compared to fluorine alone.
Heterocyclic Systems: Azetidine-imidazole (target) vs. Benzimidazoles, being planar, may exhibit stronger DNA intercalation or enzyme inhibition . Propyl-imidazole (): A flexible chain increases rotational freedom, possibly lowering target specificity compared to the azetidine scaffold .
Functional Groups :
- Ketone (target) vs. Carboxylic Acid () : The ketone is less polar, suggesting better membrane permeability but lower solubility than the ionizable carboxylic acid.
- Amine () : The basic nitrogen could enhance solubility in acidic environments (e.g., stomach), unlike the neutral ketone .
Impact on Bioactivity and Drug-Likeness
- Metabolic Stability : Azetidine’s rigidity may reduce oxidative metabolism compared to propyl chains or benzimidazoles, aligning with trends in modern drug design favoring saturated heterocycles .
- Solubility : The target compound’s moderate polarity (due to ketone and imidazole) may require formulation optimization, whereas the carboxylic acid in ’s compound offers better aqueous solubility .
- Synthetic Accessibility : The azetidine-imidazole moiety in the target compound likely requires multi-step synthesis (e.g., reductive amination or cyclization), contrasting with the straightforward condensation routes for benzimidazoles .
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